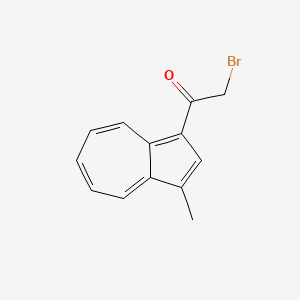
Ethanone, 2-bromo-1-(3-methyl-1-azulenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-bromo-1-(3-methyl-1-azulenyl)- is a chemical compound characterized by the presence of a bromo group attached to an ethanone moiety, which is further connected to a 3-methyl-1-azulenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(3-methyl-1-azulenyl)- typically involves the bromination of a precursor compound followed by the introduction of the azulenyl group. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethanone, 2-bromo-1-(3-methyl-1-azulenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various azulenyl derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively.
科学的研究の応用
Ethanone, 2-bromo-1-(3-methyl-1-azulenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethanone, 2-bromo-1-(3-methyl-1-azulenyl)- involves its interaction with molecular targets through its functional groups. The bromo group can participate in electrophilic substitution reactions, while the azulenyl group can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Ethanone, 2-bromo-1-(1H-pyrazol-4-yl)-: Similar structure with a pyrazolyl group instead of an azulenyl group.
Ethanone, 2-bromo-1-(2-thienyl)-: Contains a thienyl group in place of the azulenyl group.
Ethanone, 2-bromo-1-(3-pyridyl)-: Features a pyridyl group instead of the azulenyl group.
Uniqueness
Ethanone, 2-bromo-1-(3-methyl-1-azulenyl)- is unique due to the presence of the azulenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
特性
CAS番号 |
490038-97-6 |
|---|---|
分子式 |
C13H11BrO |
分子量 |
263.13 g/mol |
IUPAC名 |
2-bromo-1-(3-methylazulen-1-yl)ethanone |
InChI |
InChI=1S/C13H11BrO/c1-9-7-12(13(15)8-14)11-6-4-2-3-5-10(9)11/h2-7H,8H2,1H3 |
InChIキー |
LMLOBQNUEHVNJY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C1=CC=CC=C2)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl [(2S)-1-oxo-4-phenylbutan-2-yl]carbamate](/img/structure/B14239630.png)
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)
![N-{4-[2-(1-Acetylpiperidin-4-yl)-4-(3-chlorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14239636.png)
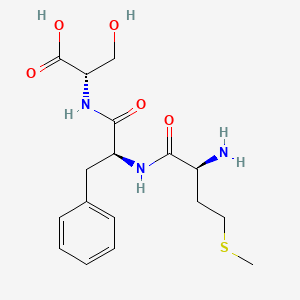
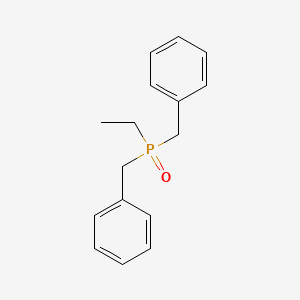
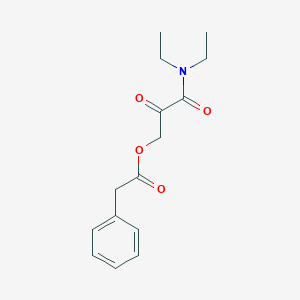
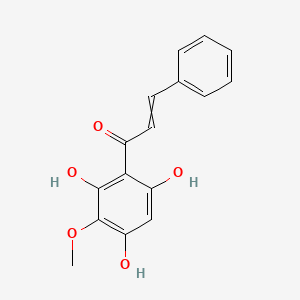
![Methanesulfonamide, N-[3-(diethylamino)phenyl]-1,1,1-trifluoro-](/img/structure/B14239664.png)
![[(Diphenylstannanediyl)bis(sulfanediyl-2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B14239669.png)
![2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-](/img/structure/B14239678.png)

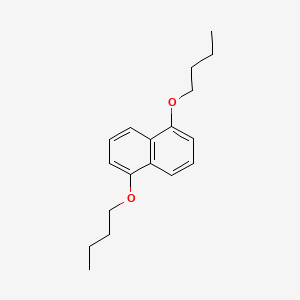
![(4S)-1-methyl-4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14239714.png)
